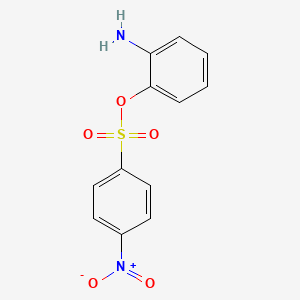

2-Aminophenyl 4-nitrobenzenesulfonate

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C12H10N2O5S |

|---|---|

Molecular Weight |

294.29 g/mol |

IUPAC Name |

(2-aminophenyl) 4-nitrobenzenesulfonate |

InChI |

InChI=1S/C12H10N2O5S/c13-11-3-1-2-4-12(11)19-20(17,18)10-7-5-9(6-8-10)14(15)16/h1-8H,13H2 |

InChI Key |

ZUOVOBVJQMCJQC-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)N)OS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-] |

Origin of Product |

United States |

Synthetic Methodologies for 2 Aminophenyl 4 Nitrobenzenesulfonate

Retrosynthetic Analysis and Strategic Precursors

A retrosynthetic analysis of 2-Aminophenyl 4-nitrobenzenesulfonate reveals two primary strategic disconnections. The most straightforward approach involves the disconnection of the ester bond, leading to 2-aminophenol (B121084) and 4-nitrobenzenesulfonyl chloride as the key strategic precursors. This strategy forms the basis of direct esterification methods.

Alternatively, a disconnection can be envisioned that involves a functional group interconversion. This approach considers a precursor molecule, such as 2-nitrophenyl 4-nitrobenzenesulfonate, where the amino group is present in a protected or precursor form (i.e., a nitro group). This intermediate would then be converted to the target molecule in a subsequent step. This forms the foundation of indirect synthetic pathways.

The selection of the synthetic strategy often depends on factors such as the availability and cost of starting materials, the desired purity of the final product, and the need to avoid potential side reactions, such as the competing N-sulfonylation of the amino group in 2-aminophenol.

Direct Esterification Approaches

The most direct route to this compound involves the condensation reaction between 2-aminophenol and a 4-nitrobenzenesulfonyl derivative, typically 4-nitrobenzenesulfonyl chloride.

Condensation Reactions and Catalytic Systems

The formation of the sulfonate ester is typically achieved by reacting 2-aminophenol with 4-nitrobenzenesulfonyl chloride in the presence of a base. The base plays a crucial role in deprotonating the hydroxyl group of the 2-aminophenol, thereby increasing its nucleophilicity to attack the electrophilic sulfur atom of the sulfonyl chloride.

Commonly employed bases for this type of transformation include tertiary amines, such as triethylamine (B128534) or pyridine (B92270), and inorganic bases like potassium carbonate or sodium hydroxide (B78521). The choice of base can influence the reaction rate and the selectivity of O-sulfonylation over the competing N-sulfonylation, which would lead to the formation of a sulfonamide. While specific catalytic systems for this exact transformation are not extensively documented in publicly available literature, related reactions involving the sulfonylation of phenols often utilize these standard basic conditions.

A significant challenge in the direct esterification of 2-aminophenol is the presence of two nucleophilic sites: the hydroxyl group and the amino group. The amino group can also react with the 4-nitrobenzenesulfonyl chloride to form a sulfonamide. The reaction conditions must therefore be carefully controlled to favor O-sulfonylation.

Optimization of Reaction Conditions and Yields

The optimization of reaction conditions is critical to maximize the yield of this compound and minimize the formation of byproducts. Key parameters that can be adjusted include the choice of solvent, reaction temperature, and the stoichiometry of the reactants and the base.

Polar aprotic solvents such as dichloromethane, chloroform, or tetrahydrofuran (B95107) are often suitable for this type of reaction. The reaction temperature is typically kept low initially to control the exothermic nature of the reaction and to potentially enhance the selectivity for O-sulfonylation, and then may be raised to ensure the completion of the reaction.

| Base | Solvent | Temperature (°C) | Hypothetical Yield (%) | Remarks |

|---|---|---|---|---|

| Pyridine | Dichloromethane | 0 to 25 | Moderate | Pyridine acts as both a base and a nucleophilic catalyst. |

| Triethylamine | Tetrahydrofuran | 0 to reflux | Moderate to Good | A common and cost-effective base. |

| Potassium Carbonate | Acetone | 25 to reflux | Variable | Heterogeneous conditions may require longer reaction times. |

| Sodium Hydroxide | Water/Dichloromethane (Phase Transfer) | 25 | Variable | Requires a phase transfer catalyst to bring the reactants together. |

Indirect Synthetic Pathways

Indirect synthetic pathways offer an alternative approach to the synthesis of this compound, which can circumvent the issue of competing N-sulfonylation. These methods typically involve the formation of the sulfonate ester with a modified precursor, followed by a functional group transformation.

Introduction of the Sulfonate Ester Moiety

A common indirect strategy involves the use of 2-nitrophenol (B165410) as the starting material instead of 2-aminophenol. In this approach, 2-nitrophenol is reacted with 4-nitrobenzenesulfonyl chloride in the presence of a base to form 2-nitrophenyl 4-nitrobenzenesulfonate. Since 2-nitrophenol only contains one nucleophilic hydroxyl group, the issue of competing N-sulfonylation is completely avoided, leading to a cleaner reaction and potentially higher yields of the desired sulfonate ester intermediate.

The reaction conditions for this esterification are similar to those described for the direct approach, with bases such as pyridine or triethylamine in an aprotic solvent being effective.

Purification and Isolation Techniques for High Purity Material

The successful synthesis of this compound is contingent not only upon the reaction conditions but also significantly on the methods employed for its purification and isolation. The primary goal of these techniques is to remove unreacted starting materials, byproducts, and other impurities to yield the compound in a highly pure form, suitable for its intended applications. Common methods for the purification of solid organic compounds, such as recrystallization and column chromatography, are applicable to this compound.

Recrystallization is a widely used technique for purifying solid compounds. The selection of an appropriate solvent system is critical for the successful recrystallization of this compound. An ideal solvent would dissolve the compound sparingly at room temperature but would exhibit high solubility at an elevated temperature. Furthermore, the impurities should either be insoluble in the hot solvent or highly soluble in the cold solvent to be effectively removed.

Column chromatography is another powerful technique for the purification of this compound, particularly for separating it from closely related impurities. The choice of the stationary phase (e.g., silica (B1680970) gel or alumina) and the mobile phase (a single solvent or a mixture of solvents) is crucial for achieving good separation. The polarity of the solvents in the mobile phase is often varied in a stepwise or gradient manner to elute the desired compound from the column while retaining the impurities.

The table below summarizes the key parameters for these purification techniques.

Table 1: Purification Techniques for this compound

| Technique | Stationary Phase/Solvent System | Key Parameters |

|---|---|---|

| Recrystallization | To be determined based on experimental data | Solvent selection, Temperature gradient, Cooling rate |

| Column Chromatography | Silica gel or Alumina | Mobile phase composition, Flow rate, Column dimensions |

Following purification, the isolation of the pure this compound is typically achieved through filtration. The purified solid is collected on a filter medium and washed with a small amount of a cold, appropriate solvent to remove any residual soluble impurities. The isolated solid is then dried under vacuum to remove any remaining solvent.

The purity of the final product is typically assessed using analytical techniques such as High-Performance Liquid Chromatography (HPLC), melting point determination, and spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

Advanced Spectroscopic and Structural Characterization

Vibrational Spectroscopy for Molecular Fingerprinting

Vibrational spectroscopy provides a unique "fingerprint" of a molecule by probing the vibrations of its chemical bonds. Techniques such as Fourier-Transform Infrared (FT-IR) and Raman spectroscopy are powerful tools for identifying the functional groups present in a molecule.

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes its bonds to vibrate. The resulting spectrum shows absorption bands at specific wavenumbers, corresponding to different vibrational modes. For 2-Aminophenyl 4-nitrobenzenesulfonate, the expected characteristic FT-IR absorption bands are detailed in the table below. These values are based on the typical ranges for the functional groups present in the molecule. wpmucdn.comorgchemboulder.comlibretexts.orgrockymountainlabs.comspectroscopyonline.com

Primary aromatic amines typically show two N-H stretching bands, one symmetric and one asymmetric, in the region of 3300-3500 cm⁻¹. wpmucdn.comorgchemboulder.comlibretexts.orgspectroscopyonline.com The nitro group (-NO₂) exhibits strong characteristic asymmetric and symmetric stretching vibrations. aip.orgresearchgate.netresearchgate.netchemicalbook.com The sulfonate group (-SO₃-) also has distinct stretching frequencies. researchgate.net

Interactive Data Table: Predicted FT-IR Peaks for this compound

| Wavenumber (cm⁻¹) | Vibration Mode | Functional Group | Intensity |

| 3450 - 3350 | N-H Asymmetric Stretch | Primary Aromatic Amine | Medium-Strong |

| 3350 - 3250 | N-H Symmetric Stretch | Primary Aromatic Amine | Medium |

| 1620 - 1580 | N-H Bending (Scissoring) | Primary Aromatic Amine | Medium-Strong |

| 1530 - 1500 | N=O Asymmetric Stretch | Nitro Group | Strong |

| 1350 - 1330 | N=O Symmetric Stretch | Nitro Group | Strong |

| 1380 - 1340 | S=O Asymmetric Stretch | Sulfonate Ester | Strong |

| 1190 - 1160 | S=O Symmetric Stretch | Sulfonate Ester | Strong |

| 1070 - 1030 | S-O Stretch | Sulfonate Ester | Strong |

| 1600 - 1450 | C=C Stretching | Aromatic Rings | Medium-Variable |

| 1335 - 1250 | C-N Stretch | Aromatic Amine | Strong |

Raman spectroscopy is a complementary vibrational technique that measures the inelastic scattering of monochromatic light. It is particularly useful for observing non-polar bonds and symmetric vibrations. The expected Raman shifts for this compound would highlight similar functional groups as FT-IR but with different relative intensities. aip.orgaip.orgmdpi.com

The symmetric stretching of the nitro group, for instance, typically gives a strong Raman signal. spectroscopyonline.com Aromatic ring vibrations also produce characteristic and often intense Raman bands. researchgate.netcore.ac.ukrsc.org The sulfonate group vibrations are also Raman active. nih.govnih.gov

Interactive Data Table: Predicted Raman Shifts for this compound

| Raman Shift (cm⁻¹) | Vibration Mode | Functional Group | Intensity |

| ~1630 | Phenyl Ring Stretching | Aromatic Ring | Strong |

| ~1590 | Phenyl Ring Stretching | Aromatic Ring | Strong |

| ~1340 | N=O Symmetric Stretch | Nitro Group | Very Strong |

| ~1170 | C-H Bending | Aromatic Ring | Medium |

| ~1120 | S=O Symmetric Stretch | Sulfonate Ester | Medium |

| ~1000 | Aromatic Ring Breathing | Aromatic Ring | Strong |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for determining the precise structure of an organic molecule by probing the magnetic properties of its atomic nuclei, primarily ¹H (proton) and ¹³C.

¹H NMR spectroscopy provides information about the chemical environment of each proton in a molecule. The chemical shift (δ) indicates the electronic environment, the integration gives the ratio of protons, and the splitting pattern (multiplicity) reveals adjacent protons. For this compound, the aromatic protons on the two different rings would appear as distinct sets of signals, likely in the range of 6.5 to 8.5 ppm. The protons on the aminophenyl ring are expected to be more shielded (appear at a lower ppm) compared to the electron-withdrawn nitrobenzenesulfonate ring. The -NH₂ protons would likely appear as a broad singlet. chemicalbook.comrsc.orggoogle.com

Interactive Data Table: Predicted ¹H NMR Chemical Shifts for this compound

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |

| 4.0 - 5.5 | Broad Singlet | 2H | -NH₂ |

| 6.6 - 7.2 | Multiplets | 4H | Protons on the 2-aminophenyl ring |

| 8.0 - 8.4 | Multiplets (likely two doublets) | 4H | Protons on the 4-nitrophenyl ring |

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom gives a distinct signal. The chemical shifts are indicative of the carbon's hybridization and electronic environment. In this compound, the carbon atoms of the two aromatic rings will have characteristic chemical shifts. Carbons attached to the electron-withdrawing nitro and sulfonate groups will be deshielded and appear at higher ppm values. chemicalbook.comorgsyn.orgchemicalbook.comspectrabase.com

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for this compound

| Predicted Chemical Shift (δ, ppm) | Assignment |

| 115 - 130 | Carbons of the 2-aminophenyl ring |

| 125 - 150 | Carbons of the 4-nitrophenyl ring |

| ~145 | Carbon attached to the amino group |

| ~150 | Carbon attached to the nitro group |

| ~140 | Carbon attached to the sulfonate group |

Two-dimensional (2D) NMR techniques provide correlations between different nuclei, which is invaluable for unambiguously assigning signals and elucidating complex structures. creative-biostructure.comemerypharma.comyoutube.comsdsu.eduwikipedia.org

Correlation Spectroscopy (COSY): This homonuclear experiment correlates protons that are coupled to each other, typically through two or three bonds. creative-biostructure.comsdsu.eduwikipedia.org A COSY spectrum of this compound would show cross-peaks between adjacent protons on each of the aromatic rings, confirming their connectivity.

Heteronuclear Single Quantum Coherence (HSQC): This heteronuclear experiment correlates protons with the carbons to which they are directly attached. creative-biostructure.comemerypharma.comwikipedia.org An HSQC spectrum would definitively link each proton signal in the ¹H NMR spectrum to its corresponding carbon signal in the ¹³C NMR spectrum, greatly aiding in the complete assignment of the molecule's skeleton.

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

In electrospray ionization (ESI) mass spectrometry, the protonated molecule [M+H]⁺ would be expected at m/z 295.04. Collision-induced dissociation (CID) of this precursor ion would likely lead to fragmentation at the ester linkage, which is the most labile part of the molecule.

Key predicted fragmentation pathways include:

Cleavage of the C-O bond: This would be a primary fragmentation pathway, leading to the formation of a 2-aminophenol (B121084) radical cation (m/z 109.05) and a 4-nitrobenzenesulfonic acid fragment (m/z 203.00), or their corresponding neutral and charged species.

Cleavage of the S-O bond: This would result in the formation of a 2-aminophenyl cation (m/z 92.06) and a 4-nitrobenzenesulfonate anion (m/z 202.00) in negative ion mode, or rearranged ions in positive ion mode.

Loss of SO₂: A common fragmentation pattern for aromatic sulfonyl compounds is the neutral loss of sulfur dioxide (SO₂), which has a mass of 64 Da. This rearrangement is frequently observed in the mass spectra of arylsulfonamides and related structures.

Fragmentations of the substituent groups: Further fragmentation could involve the loss of the nitro group (-NO₂) or reactions involving the amine group on the second phenyl ring.

A hypothetical data table for the major expected fragments is presented below.

Interactive Data Table: Predicted Mass Spectrometry Fragments

| Predicted Fragment Ion | m/z (Monoisotopic) | Proposed Formula | Fragmentation Pathway |

| [C₆H₆NO]⁺ | 109.04 | C₆H₆NO | Cleavage of ester C-O bond |

| [C₆H₄NO₂S]⁺ | 184.99 | C₆H₄NO₂S | Cleavage of ester S-O bond |

| [C₁₂H₁₀N₂O₃+H]⁺ | 231.07 | C₁₂H₁₁N₂O₃ | Loss of SO₂ from [M+H]⁺ |

| [C₆H₄NO₂]⁺ | 122.02 | C₆H₄NO₂ | Fragmentation of the nitrobenzenesulfonyl moiety |

| [C₆H₆N]⁺ | 92.05 | C₆H₆N | Cleavage of the O-C bond of the aminophenyl group |

Single Crystal X-Ray Diffraction for Solid-State Structure Determination

As of this writing, the specific single-crystal X-ray diffraction structure for this compound has not been reported in publicly accessible crystallographic databases. Therefore, the following sections are based on established methodologies and expected structural features derived from analogous compounds containing aminophenyl and nitrobenzenesulfonate moieties.

Crystal Growth and Optimization

Obtaining single crystals suitable for X-ray diffraction is a critical step. For a compound like this compound, various crystallization techniques would be employed. A common and effective method is slow evaporation from a saturated solution. The choice of solvent is crucial; solvents of varying polarity such as ethanol, methanol, acetonitrile, ethyl acetate, or mixtures with water would be systematically screened. The goal is to find a solvent system in which the compound has moderate solubility, allowing for slow, ordered crystal growth upon evaporation.

Other potential methods include:

Slow cooling: A saturated solution at an elevated temperature is slowly cooled, reducing the solubility and promoting crystallization.

Vapor diffusion: A solution of the compound is placed in a vial, which is then placed in a larger sealed container with a more volatile "anti-solvent" in which the compound is insoluble. Slow diffusion of the anti-solvent vapor into the solution reduces solubility and induces crystallization.

Optimization involves adjusting parameters such as concentration, temperature, solvent purity, and the rate of evaporation or cooling to control the nucleation process and encourage the growth of a single, well-defined crystal lattice free of significant defects.

Crystallographic Data Collection and Refinement

Once a suitable single crystal is obtained, it is mounted on a goniometer and typically cooled under a stream of nitrogen gas (e.g., to 100 K) to minimize thermal vibrations and potential degradation. A modern single-crystal X-ray diffractometer, equipped with a radiation source (e.g., Mo Kα, λ = 0.71073 Å) and a sensitive detector (e.g., a CCD or CMOS detector), is used to collect the diffraction data.

The data collection process involves rotating the crystal through a series of angles while exposing it to the X-ray beam. The positions and intensities of the thousands of diffracted X-ray spots are recorded. This dataset is then processed to determine the unit cell parameters (the dimensions of the basic repeating unit of the crystal) and the space group (which describes the symmetry of the crystal lattice).

The structure is then "solved" using computational methods (like direct methods or Patterson functions) to generate an initial model of the atomic positions. This model is subsequently "refined" using a least-squares algorithm to best fit the calculated diffraction pattern to the experimentally observed data. The quality of the final structure is assessed by parameters such as the R-factor (residual factor), which indicates the agreement between the model and the data.

Interactive Data Table: Representative Crystallographic Data (Hypothetical)

| Parameter | Hypothetical Value |

| Empirical formula | C₁₂H₁₀N₂O₅S |

| Formula weight | 294.28 g/mol |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| a (Å) | 8.5 |

| b (Å) | 15.2 |

| c (Å) | 9.8 |

| β (°) | 95.5 |

| Volume (ų) | 1260 |

| Z (molecules/unit cell) | 4 |

| Calculated density (g/cm³) | 1.55 |

| R-factor (R1) | < 0.05 |

| Goodness-of-fit (S) | ~1.0 |

Analysis of Crystal Packing and Intermolecular Interactions

The analysis of the refined crystal structure reveals how the molecules are arranged in the solid state and the nature of the non-covalent interactions that hold them together. For this compound, several key interactions would be anticipated.

Hydrogen Bonding: The primary amine group (-NH₂) is a strong hydrogen bond donor. It is expected to form intermolecular hydrogen bonds with the oxygen atoms of the sulfonate (-SO₃) or nitro (-NO₂) groups, which are strong hydrogen bond acceptors. These N-H···O interactions are often a dominant force in directing the crystal packing of such molecules. nih.gov

π–π Stacking: The presence of two aromatic rings (the aminophenyl and nitrobenzene (B124822) moieties) makes π–π stacking interactions likely. These interactions, where the electron clouds of adjacent rings overlap, would contribute significantly to the stability of the crystal lattice. The geometry could be parallel-displaced or T-shaped.

C-H···O Interactions: Weaker C-H···O hydrogen bonds, involving the aromatic C-H groups and the oxygen atoms of the sulfonate or nitro groups, would also be expected to play a role in stabilizing the three-dimensional crystal structure.

These combined interactions would likely result in a complex, three-dimensional supramolecular network. The specific arrangement would determine the macroscopic properties of the crystal, such as its morphology and melting point.

Chemical Reactivity and Mechanistic Investigations

Reactivity of the Sulfonate Ester Linkage

Nucleophilic Acyl Substitution Pathways

Nucleophilic substitution at the sulfonyl sulfur is a principal reaction pathway for sulfonate esters. masterorganicchemistry.comkhanacademy.org This transformation proceeds through a nucleophilic attack on the electrophilic sulfur atom, leading to the cleavage of the S–O bond and displacement of the 2-aminophenoxide leaving group. The general mechanism is typically an addition-elimination process involving a transient pentacoordinate intermediate. masterorganicchemistry.combyjus.com

The reactivity towards nucleophiles is significantly enhanced by the strongly electron-withdrawing 4-nitro-substituted phenyl ring attached to the sulfur. This effect increases the partial positive charge on the sulfur atom, making it more susceptible to attack. youtube.com Common nucleophiles such as amines, alkoxides, and thiolates can react with aryl sulfonates to form sulfonamides, new sulfonate esters, and thioethers, respectively. nih.gov The efficiency of these reactions depends on the nucleophilicity of the attacking species and the stability of the leaving group. khanacademy.org

Table 1: Examples of Nucleophilic Substitution Reactions on Aryl Sulfonates

| Nucleophile (Nu⁻) | Product Type | General Reaction |

|---|---|---|

| R'O⁻ (Alkoxide) | Transesterification | Ar-SO₂-OAr' + R'O⁻ → Ar-SO₂-OR' + Ar'O⁻ |

| R'NH₂ (Amine) | Sulfonamide Formation | Ar-SO₂-OAr' + R'NH₂ → Ar-SO₂-NHR' + Ar'OH |

Hydrolytic Cleavage Mechanisms under Varying Conditions

The hydrolysis of sulfonate esters can proceed through different mechanisms depending on the pH of the solution. acs.org The reaction involves the cleavage of the S–O bond with water acting as the nucleophile. rsc.org

Under alkaline conditions, hydrolysis typically occurs via a bimolecular nucleophilic substitution (Sɴ2-type) mechanism at the sulfur atom. The hydroxide (B78521) ion directly attacks the electrophilic sulfur, leading to the formation of a pentacoordinate intermediate or a single transition state, followed by the departure of the 2-aminophenoxide leaving group. acs.orgresearchgate.net The rate of alkaline hydrolysis is sensitive to the electronic properties of both the sulfonyl and the leaving groups. Electron-withdrawing groups on the benzenesulfonyl moiety accelerate the reaction, while the acidity (pKa) of the leaving group's conjugate acid also plays a crucial role. acs.orgsemanticscholar.org

Rearrangement Reactions (e.g., Lossen-type rearrangements on related scaffolds)

While direct evidence for Lossen-type rearrangements on 2-Aminophenyl 4-nitrobenzenesulfonate is not prominent, related scaffolds such as sulfonic esters of N-hydroxyimides are known to undergo such reactions. nih.gov The Lossen rearrangement typically involves the conversion of a hydroxamate derivative to an isocyanate. In analogous structures, if the amino group of the 2-aminophenyl moiety were part of a hydroxamic acid derivative and N-sulfonated, a similar rearrangement could be envisioned.

Another related transformation is the sulfonative rearrangement of N-Aryl sulfamates to para-sulfonyl anilines, which proceeds through an N-SO₃ intermediate. chemrxiv.org This suggests that under certain conditions, intramolecular rearrangements involving the sulfonate group and the aromatic amine are plausible, potentially leading to the migration of the sulfonyl group from the oxygen to the aromatic ring of the aniline (B41778) moiety. chemrxiv.org

Reactivity of the Aromatic Nitro Group

The nitro group on the 4-nitrobenzenesulfonyl moiety is a strong electron-withdrawing group that deactivates the ring towards electrophilic attack but also serves as a key functional handle for reduction reactions. msu.edubyjus.com

Selective Reduction Strategies to Amino Functionality

The reduction of an aromatic nitro group to an amino group is a fundamental transformation in organic synthesis. youtube.com A key challenge in the case of this compound is achieving selective reduction of the nitro group without cleaving the labile sulfonate ester linkage.

Several methods can be employed for this selective transformation:

Catalytic Hydrogenation: This is a widely used industrial method. google.com Catalysts such as palladium on carbon (Pd/C), platinum (Pt), or nickel (Ni) are commonly used with hydrogen gas. youtube.comuctm.edu The reaction conditions (pressure, temperature, solvent, and catalyst choice) must be carefully controlled to prevent hydrogenolysis of the sulfonate ester bond. Additives, such as vanadium compounds, can sometimes be used to prevent the accumulation of hazardous hydroxylamine (B1172632) intermediates and improve product purity. google.com

Metal-Acid Reductions: Classic dissolving metal reductions using metals like iron (Fe), tin (Sn), or zinc (Zn) in the presence of an acid (e.g., HCl) are effective for nitro group reduction. youtube.comgoogle.com

Transfer Hydrogenation: Reagents like hydrazine (B178648) in the presence of a catalyst (e.g., Zn or Mg) can serve as a hydrogen source, offering a milder alternative to high-pressure hydrogenation.

Chemoselective Reagents: Systems like sodium borohydride (B1222165) (NaBH₄) in combination with transition metal salts (e.g., FeCl₂ or CuSO₄) have been developed for the selective reduction of nitroarenes in the presence of other reducible functional groups like esters. researchgate.netd-nb.info These methods often provide excellent yields and selectivity under mild conditions. researchgate.net

Table 2: Comparison of Reagents for Selective Nitro Group Reduction

| Reagent/System | Typical Conditions | Advantages | Potential Issues |

|---|---|---|---|

| H₂, Pd/C | 1-50 atm H₂, RT-80°C | High efficiency, clean reaction | Risk of sulfonate ester cleavage (hydrogenolysis) |

| Fe, HCl | Reflux | Inexpensive, reliable | Requires stoichiometric metal, acidic workup |

| SnCl₂, HCl | RT-Reflux | Milder than Fe/HCl | Tin waste products |

| NaBH₄, FeCl₂ | THF, 28°C | High chemoselectivity, mild conditions | Requires careful control of stoichiometry |

Electrophilic Aromatic Substitution on the Nitro-Substituted Phenyl Ring

Electrophilic aromatic substitution (SₑAr) is a reaction where an electrophile replaces an atom (usually hydrogen) on an aromatic ring. wikipedia.orglibretexts.org The 4-nitrobenzenesulfonyl ring in the title compound is strongly deactivated towards electrophilic attack due to the powerful electron-withdrawing nature of both the nitro (-NO₂) group and the sulfonyl (-SO₂R) group. msu.edulibretexts.org

Both substituents are meta-directing. youtube.comlibretexts.org This is because they withdraw electron density from the ring, particularly from the ortho and para positions, through both inductive and resonance effects. libretexts.orgquora.com Consequently, the meta position is the least deactivated and therefore the most likely site for an incoming electrophile to attack. youtube.com

However, the combined deactivating effect of these two groups makes electrophilic substitution on this ring extremely difficult to achieve. byjus.com Forcing conditions, such as high temperatures and highly potent electrophiles, would be required, and such conditions might lead to the degradation of the molecule, particularly cleavage of the sulfonate ester bond. masterorganicchemistry.com Therefore, introducing further substituents onto the nitro-substituted phenyl ring via SₑAr is generally not a practical synthetic route.

Reactivity of the Aromatic Amino Group

The primary aromatic amino (-NH₂) group is the most reactive site for many chemical transformations of the molecule. It significantly influences the reactivity of the phenyl ring to which it is attached.

Electrophilic Aromatic Substitution on the Amino-Substituted Phenyl Ring

The amino group is a powerful activating group and an ortho, para-director for electrophilic aromatic substitution reactions. wikipedia.orgchemistrysteps.com This is due to the lone pair of electrons on the nitrogen atom, which can be delocalized into the benzene (B151609) ring, thereby increasing the electron density at the ortho and para positions. byjus.comdoubtnut.com Consequently, the amino-substituted phenyl ring in this compound is expected to be highly susceptible to attack by electrophiles.

Given that the amino group is at position 2, the incoming electrophile would be directed to position 4 (para) and position 6 (ortho). However, the large 4-nitrobenzenesulfonate group, while attached to the phenoxy oxygen, may exert some steric hindrance, potentially favoring substitution at the less hindered para position (position 4). In strongly acidic conditions, such as those used for nitration, the amino group can be protonated to form an anilinium ion (-NH₃⁺). This protonated group is strongly deactivating and a meta-director, which would significantly alter the course of the reaction. allen.in

Table 1: Predicted Products of Electrophilic Aromatic Substitution

| Reaction | Reagents | Predicted Major Product(s) |

|---|---|---|

| Bromination | Br₂/FeBr₃ | 4-Bromo-2-aminophenyl 4-nitrobenzenesulfonate |

| Nitration | HNO₃/H₂SO₄ | Mixture including 4-nitro- and 6-nitro- isomers; potential for meta-product if amine is protonated. allen.in |

Diazotization and Subsequent Coupling Reactions

Primary aromatic amines readily undergo diazotization when treated with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl) at low temperatures (0–5 °C). organic-chemistry.org This reaction converts the amino group into a diazonium salt (-N₂⁺Cl⁻).

The resulting diazonium salt of this compound is an important intermediate. organic-chemistry.org Diazonium ions are weak electrophiles and can react with electron-rich aromatic compounds (coupling components), such as phenols and anilines, in a process known as azo coupling. organic-chemistry.orgnih.gov This reaction is a cornerstone of synthetic dye chemistry, producing brightly colored azo compounds. nih.gov The coupling typically occurs at the para position of the coupling component unless it is blocked, in which case ortho coupling occurs. organic-chemistry.org The pH of the reaction medium is crucial; mildly acidic or neutral conditions are generally required for the coupling to proceed efficiently. organic-chemistry.org

Amidation and Sulfonamidation Reactions

The lone pair of electrons on the nitrogen atom of the amino group makes it nucleophilic. It can react with acylating agents, such as acyl chlorides or acid anhydrides, to form amides. For instance, reaction with acetyl chloride would yield N-(2-(4-nitrobenzenesulfonyloxy)phenyl)acetamide. This acylation is often used as a protecting strategy to moderate the high reactivity of the amino group during other reactions like electrophilic substitution. wikipedia.org

Similarly, the amino group can react with sulfonyl chlorides (e.g., benzenesulfonyl chloride) in the presence of a base to form sulfonamides. This reaction, known as the Hinsberg test, is also characteristic of primary amines.

Kinetic and Thermodynamic Studies of Key Reactions

Detailed kinetic and thermodynamic data for reactions involving this compound are not extensively documented. However, studies on analogous systems, such as the diazotization of substituted anilines, provide a framework for understanding the factors that would govern these reactions.

The kinetics of diazotization are complex and highly dependent on the reaction conditions, including acidity and the concentration of the nitrite source. scribd.com The rate-determining step can vary, but it often involves the formation of the nitrosating agent, such as dinitrogen trioxide (N₂O₃) or the nitrosonium ion (NO⁺). scribd.com Kinetic investigations typically employ techniques like UV-Vis spectroscopy or electrochemical methods to monitor the concentration of the diazonium salt over time. vurup.sk

Below is an illustrative table showing the type of data that would be obtained from kinetic studies on the diazotization of a substituted aniline, which would be analogous to the target compound.

Table 2: Illustrative Kinetic Data for Diazotization of a Substituted Aniline

| Temperature (°C) | [Aniline Derivative] (mol/L) | [NaNO₂] (mol/L) | [HCl] (mol/L) | Initial Rate (mol/L·s) | Rate Constant, k |

|---|---|---|---|---|---|

| 0 | 0.1 | 0.1 | 1.0 | 1.5 x 10⁻⁴ | 0.15 |

| 0 | 0.2 | 0.1 | 1.0 | 3.0 x 10⁻⁴ | 0.15 |

| 0 | 0.1 | 0.2 | 1.0 | 3.1 x 10⁻⁴ | - |

Note: This data is hypothetical and serves to illustrate the parameters measured in a kinetic study of diazotization.

Investigation of Reaction Intermediates and Transition States

The mechanistic pathways of the reactions discussed involve several key intermediates and transition states.

Electrophilic Aromatic Substitution : The central intermediate in this reaction is the arenium ion, or sigma (σ)-complex. This is a carbocation formed when the electrophile attacks the electron-rich amino-substituted phenyl ring, temporarily disrupting its aromaticity. The stability of this intermediate is enhanced by the electron-donating amino group, which can delocalize the positive charge through resonance. The transition state leading to the arenium ion is the highest energy point in the reaction coordinate.

Diazotization : The mechanism of diazotization proceeds through a series of intermediates. scienceinfo.com The amine first acts as a nucleophile, attacking the nitrosating agent (e.g., NO⁺) to form an N-nitrosammonium ion. This is followed by deprotonation to yield an N-nitrosamine (Ar-NH-N=O). Subsequent protonation and loss of a water molecule generate the final diazonium ion (Ar-N₂⁺). scienceinfo.com

Azo Coupling : The mechanism involves the electrophilic attack of the diazonium ion on the electron-rich coupling partner. researchgate.net This proceeds through a π-complex, which then rearranges to a more stable σ-complex (similar to the arenium ion in electrophilic substitution). researchgate.net The final step is the rapid loss of a proton to restore aromaticity and form the stable azo compound. nih.gov Computational studies, often using Density Functional Theory (DFT), are employed to model the potential energy surfaces and geometries of these transition states and intermediates, providing deeper insight into the reaction dynamics. researchgate.net

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculation Methodologies

Quantum chemical methods are fundamental tools for investigating the properties of molecules. These calculations solve the Schrödinger equation for a given molecular system, providing detailed information about its electronic structure and energy.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) is a powerful and widely used computational method for studying molecules like 2-Aminophenyl 4-nitrobenzenesulfonate. DFT calculations focus on the electron density rather than the complex many-electron wavefunction, making it an efficient approach for determining the molecule's most stable three-dimensional arrangement, known as geometry optimization. kau.edu.sa

Typically, a combination of a functional, such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr), and a basis set, like 6-311++G(d,p), is used to perform these calculations. kau.edu.sa This process systematically adjusts the positions of the atoms in the molecule to find the lowest energy conformation. The optimized geometry provides crucial data on bond lengths, bond angles, and dihedral angles, which are essential for understanding the molecule's steric and electronic properties.

Ab Initio Methods for High-Accuracy Calculations

Ab initio methods are quantum chemistry calculations derived directly from theoretical principles, without the inclusion of experimental data. While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory offer higher accuracy for calculating molecular energies and properties. These high-level calculations are often used to benchmark the results obtained from DFT, ensuring the reliability of the computational model for describing the electronic structure of this compound.

Electronic Structure and Bonding Analysis

Analyzing the electronic structure reveals how electrons are distributed within the molecule, which is key to understanding its chemical behavior, reactivity, and intermolecular interactions.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory is crucial for predicting the reactivity of a molecule. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. researchgate.net

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. researchgate.net A small energy gap suggests that the molecule is more reactive and can be easily excited, whereas a large gap indicates higher stability and lower chemical reactivity. icm.edu.plresearchgate.net For this compound, the HOMO is typically localized on the electron-rich aminophenyl moiety, while the LUMO is concentrated on the electron-withdrawing nitrobenzenesulfonate part. This separation indicates a potential for intramolecular charge transfer upon electronic excitation.

Table 1: Frontier Molecular Orbital Energies of this compound (Illustrative Data)

| Orbital | Energy (eV) |

|---|---|

| HOMO | -6.58 |

| LUMO | -2.45 |

| Energy Gap (ΔE) | 4.13 |

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution around a molecule. It is used to predict how a molecule will interact with other chemical species. The MEP map displays regions of negative electrostatic potential (typically colored red), which are susceptible to electrophilic attack, and regions of positive potential (colored blue), which are prone to nucleophilic attack. researchgate.net

In this compound, the MEP would show high electron density (red/yellow) around the oxygen atoms of the nitro and sulfonate groups, making them nucleophilic centers. Conversely, the hydrogen atoms of the amino group and the aromatic rings would exhibit positive electrostatic potential (blue), indicating electrophilic sites.

Natural Bond Orbital (NBO) Analysis for Charge Delocalization and Intermolecular Interactions

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. researchgate.net It examines charge delocalization, which occurs when electrons are shared among more than two atoms, leading to increased molecular stability. researchgate.net NBO analysis can quantify the stabilization energy associated with these interactions. researchgate.net

Table 2: Significant NBO Second-Order Perturbation Energies in this compound (Illustrative Data)

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |

|---|---|---|

| LP (N) | π* (C-C)phenyl | 35.5 |

| π (C-C)phenyl | π* (N-O)nitro | 18.2 |

| LP (O)sulfonate | σ* (S-C) | 5.8 |

Conformational Analysis and Potential Energy Surfaces

A detailed conformational analysis, which would involve mapping the potential energy surface of this compound, has not been reported. Such a study would identify the most stable geometric arrangements (conformers) of the molecule and the energy barriers between them. This information is crucial for understanding its flexibility and how it might interact with other molecules. Without these calculations, the preferred three-dimensional structure of the molecule in different environments remains undetermined.

Prediction of Spectroscopic Properties and Correlation with Experimental Data

The prediction of spectroscopic properties through computational methods is a powerful tool for interpreting experimental data and confirming molecular structures. However, for this compound, such predictive studies are absent.

Simulated IR and NMR Spectra

There are no published simulated Infrared (IR) or Nuclear Magnetic Resonance (NMR) spectra for this compound. Computational simulations of these spectra, typically performed using Density Functional Theory (DFT), would provide valuable information on the vibrational modes and chemical shifts of the molecule, aiding in the analysis of experimental spectra.

UV-Visible Absorption Predictions

Similarly, theoretical predictions of the UV-Visible absorption spectrum for this compound are not available. Such calculations could elucidate the electronic transitions responsible for its absorption of light, providing insights into its color and photochemical properties.

Computational Exploration of Reaction Mechanisms and Pathways

The reactivity of this compound has not been explored through computational means. Theoretical studies could map out potential reaction pathways, identify transition states, and calculate activation energies, offering a detailed understanding of its chemical behavior and potential for use in synthesis. The absence of this data limits the predictive understanding of its reactivity.

Analysis of Non-Covalent Interactions and Crystal Packing Motifs (e.g., Hirshfeld Surface Analysis)

An analysis of the non-covalent interactions that govern the crystal packing of this compound, for instance through Hirshfeld surface analysis, has not been published. This type of study is essential for understanding the solid-state structure of the compound and the intermolecular forces, such as hydrogen bonds and π-π stacking, that determine its crystal lattice.

Synthesis and Academic Applications of Derivatives

Design Principles for Functionalized Derivatives

The design of functionalized derivatives of 2-Aminophenyl 4-nitrobenzenesulfonate is guided by the inherent reactivity of its constituent functional groups. The primary amino group on the phenyl ring is a key site for a multitude of chemical transformations. It can be readily diazotized and subsequently coupled with various aromatic compounds to form a wide range of azo dyes. Furthermore, the amino group can undergo acylation, alkylation, and condensation reactions to introduce new functionalities and build more complex molecular architectures.

The nitro group on the benzenesulfonate (B1194179) moiety acts as a strong electron-withdrawing group, which influences the electronic properties of the entire molecule. This feature is particularly important in the design of chromophores and materials with specific electronic absorption and emission characteristics. The sulfonate group, being a good leaving group, can also be a site for nucleophilic substitution reactions, although this is less common than reactions involving the amino group. The strategic combination of these reactive sites allows for the systematic tuning of the optical, electronic, and physical properties of the resulting derivatives. nih.govresearchgate.netresearchgate.net

Role as a Key Intermediate in Complex Organic Synthesis

Due to its bifunctional nature, this compound serves as a crucial intermediate in the multi-step synthesis of more complex organic molecules, particularly heterocyclic compounds. The amino group can be a starting point for the construction of various heterocyclic rings. For instance, it can be used in reactions to form benzimidazoles, phenothiazines, or other nitrogen-containing heterocycles. researchgate.netclockss.orgrsc.org

The general strategy involves the initial modification of the amino group, followed by cyclization reactions that incorporate the aminophenyl backbone into a larger, more complex structure. The nitrobenzenesulfonate portion of the molecule can be retained to influence the properties of the final product or can be modified in later steps of the synthesis. The presence of both an amino group and a sulfonate ester within the same molecule provides a powerful tool for synthetic chemists to design and execute complex synthetic routes.

Precursor in the Development of Functional Organic Materials

The unique electronic and structural features of this compound make it an attractive precursor for the development of a variety of functional organic materials.

Advanced Chromophores and Azo Dyes

The synthesis of azo dyes is a classic and well-established application of aromatic amines. nih.govresearchgate.net Derivatives of this compound can be readily converted into vibrant chromophores through a two-step diazotization-coupling process. In the first step, the primary amino group is treated with a source of nitrous acid (typically generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures to form a diazonium salt. unb.cayoutube.com This highly reactive intermediate is then immediately reacted with a coupling agent, which is typically an electron-rich aromatic compound such as a phenol, naphthol, or an aniline (B41778) derivative. rsc.org

The resulting azo compound will have the general structure Ar-N=N-Ar', where 'Ar' is the 2-(4-nitrobenzenesulfonyloxy)phenyl group and 'Ar'' is the residue of the coupling agent. The color of the dye can be finely tuned by varying the structure of the coupling component, as this will alter the extent of the conjugated π-system and the intramolecular charge transfer characteristics of the molecule. The strong electron-withdrawing nature of the nitrobenzenesulfonate group can enhance the color intensity and modify the absorption wavelength of the resulting azo dye.

A plausible synthetic scheme for an azo dye derived from this compound is presented below:

| Step | Reactants | Reagents | Product |

| 1. Diazotization | This compound | NaNO₂, HCl (aq), 0-5 °C | 2-(4-Nitrobenzenesulfonyloxy)benzenediazonium chloride |

| 2. Coupling | 2-(4-Nitrobenzenesulfonyloxy)benzenediazonium chloride, Phenol | NaOH (aq), 0-5 °C | 2-(4-Nitrobenzenesulfonyloxy)phenylazophenol |

Monomers for Polymer Chemistry (e.g., Poly(2-oxazoline)s and Copolymers)

The 4-nitrobenzenesulfonate moiety of this compound can function as an effective initiator for the cationic ring-opening polymerization (CROP) of 2-oxazolines. rsc.orgresearchgate.netresearchgate.net This class of polymers, known as poly(2-oxazoline)s (POx), has gained significant attention in biomedical applications due to their biocompatibility and tunable properties. nih.govnih.gov

The initiation of CROP by sulfonate esters proceeds via the formation of a covalent bond between the electrophilic carbon of the initiator and the nitrogen atom of the 2-oxazoline monomer, generating a cationic oxazolinium propagating species. The polymerization then proceeds in a living or pseudo-living manner, allowing for good control over the polymer's molecular weight and architecture. By using a functional initiator like this compound, a specific end-group (the 2-aminophenyl group) can be introduced at the beginning of the polymer chain. This terminal amino group can then be used for further post-polymerization modifications, such as conjugation to biomolecules or attachment to surfaces.

The general mechanism for the initiation of 2-oxazoline polymerization by a sulfonate ester is as follows:

| Step | Description |

| Initiation | The sulfonate ester reacts with the 2-oxazoline monomer to form a covalent adduct and generate the cationic propagating species. |

| Propagation | The cationic oxazolinium species reacts with subsequent monomer units, extending the polymer chain. |

| Termination | The polymerization is terminated by the addition of a nucleophile. |

Building Blocks for Supramolecular Assemblies

The structure of this compound contains functional groups capable of participating in non-covalent interactions, such as hydrogen bonding and π-π stacking. These interactions are the driving forces for the formation of ordered, self-assembled supramolecular structures. southampton.ac.uk The amino group can act as a hydrogen bond donor, while the oxygen atoms of the sulfonate and nitro groups can act as hydrogen bond acceptors. The aromatic rings provide sites for π-π stacking interactions.

By modifying the core structure of this compound, for example, by introducing additional hydrogen bonding motifs or by altering the steric and electronic properties of the aromatic rings, it is possible to program the self-assembly of these molecules into specific one-, two-, or three-dimensional architectures. The study of the crystal structures of related aminophenyl sulfonate compounds reveals the prevalence of such non-covalent interactions in directing the solid-state packing of these molecules. nih.gov This suggests that derivatives of this compound could be valuable building blocks in the field of crystal engineering and supramolecular chemistry.

Exploration in Nonlinear Optics (NLO) Materials Research

Molecules that possess a strong electronic asymmetry, often described as "push-pull" or donor-π-acceptor (D-π-A) systems, are of great interest for applications in nonlinear optics (NLO). nih.govnih.govresearchgate.net These materials can interact with intense light to produce a response that is not linearly proportional to the intensity of the incident light, a property that is useful for applications such as optical switching and frequency conversion.

Derivatives of this compound are well-suited for exploration as NLO materials. The aminophenyl group, particularly after N-alkylation or N-arylation to increase its electron-donating strength, can serve as the electron donor (D). The nitrobenzenesulfonate moiety, with its powerful electron-withdrawing nitro group, can function as the electron acceptor (A). The phenyl rings act as the π-conjugated bridge that facilitates intramolecular charge transfer (ICT) from the donor to the acceptor upon photoexcitation.

The efficiency of an NLO chromophore is related to its molecular hyperpolarizability (β), which can be enhanced by increasing the strength of the donor and acceptor groups and by optimizing the nature of the π-conjugated spacer. Research in this area would involve the synthesis of a series of derivatives of this compound with systematically varied donor groups and the subsequent measurement of their NLO properties. Theoretical calculations, such as density functional theory (DFT), can also be employed to predict the hyperpolarizability of designed molecules and to understand the structure-property relationships that govern their NLO response. mdpi.comresearchgate.net

Unable to Generate Article on "this compound" Due to Lack of Available Scientific Data

Following a comprehensive search of available scientific literature, it has been determined that there is insufficient information on the chemical compound “this compound” to generate the requested article. Extensive database searches did not yield specific research findings on its synthesis, the academic applications of its derivatives, or the structure-function relationships in its chemical transformations and material properties.

The user's request specified a strict adherence to an outline focused solely on "this compound." To maintain the integrity and scientific accuracy of the response, and in accordance with the provided instructions, no information on related but distinct compounds can be substituted.

Therefore, the article focusing on the synthesis and academic applications of derivatives of "this compound," with a specific look at structure-function relationships, cannot be produced at this time. Further research on this specific compound would be required for the generation of such an article.

Future Research Directions and Unexplored Avenues

Development of Novel Catalytic Systems for Synthesis

The synthesis of sulfonate esters, including 2-Aminophenyl 4-nitrobenzenesulfonate, traditionally relies on established methods. However, the future lies in the development of novel catalytic systems that offer higher efficiency, selectivity, and sustainability. Research in this area could focus on several promising approaches. Transition metal catalysis, for instance, has shown potential in the formation of sulfonate esters. eurjchem.com Indium-catalyzed sulfonylation has demonstrated generality for various substrates, including sterically hindered and less nucleophilic anilines, and is also applicable for preparing sulfonic esters from sulfonyl chlorides and alcohols. researchgate.netorganic-chemistry.org Similarly, copper-catalyzed methods have been developed for the synthesis of activated sulfonate esters. acs.org

Future investigations could explore a wider range of transition metal catalysts, including earth-abundant metals, to develop more cost-effective and environmentally friendly synthetic routes. The design of sophisticated ligands to fine-tune the catalyst's activity and selectivity will be a key aspect of this research. Furthermore, the development of biocatalytic systems, using enzymes to catalyze the formation of the sulfonate ester bond, represents a green and highly selective alternative to traditional chemical methods.

| Catalyst System | Substrates | Key Advantages | Potential for this compound Synthesis |

| Indium-based Catalysts | Amines, Alcohols, Sulfonyl chlorides | High yields, wide substrate scope, tolerance of sterically hindered groups. researchgate.netorganic-chemistry.org | Potentially effective for the direct sulfonylation of 2-aminophenol (B121084) with 4-nitrobenzenesulfonyl chloride. |

| Copper-based Catalysts | Boronic acids, DABSO, Pentafluorophenol | One-pot synthesis, good yields for activated esters. acs.org | Could be adapted for novel synthetic routes starting from different precursors. |

| Palladium-based Catalysts | Aryl and heteroaryl boronic acids | In-situ conversion of sulfinate intermediates. acs.org | Offers alternative pathways for constructing the sulfonate ester linkage. |

| Biocatalytic Systems (Hypothetical) | Aminophenols, Nitrobenzenesulfonyl derivatives | High selectivity, mild reaction conditions, environmentally benign. | A green chemistry approach that could lead to highly pure product with minimal byproducts. |

Integration with Flow Chemistry and Automated Synthesis Platforms

Flow chemistry offers significant advantages over traditional batch synthesis, including improved safety, better heat and mass transfer, and the potential for automation and scalability. flemingcollege.canih.gov The integration of the synthesis of this compound with flow chemistry and automated platforms is a promising avenue for future research. A continuous flow protocol for the synthesis of sulfonyl chlorides has been developed, highlighting the potential for exquisite control over reaction parameters and improved safety. rsc.org Automated flow-through processes have also been successfully employed for the production of secondary sulfonamides. acs.org

Future work could focus on designing a dedicated flow reactor setup for the continuous production of this compound. This would involve optimizing reaction parameters such as temperature, pressure, residence time, and reagent stoichiometry. The integration of in-line purification and analysis techniques would enable real-time monitoring and control of the process, leading to higher yields and purity. Automated platforms could be used to rapidly screen different reaction conditions and catalysts, accelerating the optimization process. scribd.comamidetech.comnih.gov

| Parameter | Batch Synthesis | Flow Synthesis |

| Safety | Potential for thermal runaway in exothermic reactions. | Enhanced heat dissipation, smaller reaction volumes, improved safety. rsc.org |

| Scalability | Challenging to scale up while maintaining consistent results. | Readily scalable by extending the operation time or using larger reactors. acs.org |

| Control | Difficult to precisely control reaction parameters. | Precise control over temperature, pressure, and residence time. rsc.org |

| Automation | Labor-intensive and requires manual intervention. | Amenable to full automation for high-throughput synthesis and optimization. acs.org |

Advanced Characterization under Operando Conditions

To gain a deeper understanding of the reaction mechanisms involved in the synthesis of this compound, advanced characterization techniques under operando conditions are essential. Operando spectroscopy allows for the real-time monitoring of a catalytic reaction, providing insights into the structure of the catalyst and the reaction intermediates under actual working conditions. hidenanalytical.comwikipedia.org Techniques such as operando infrared (IR) spectroscopy can probe surface adsorbates and chemistry, while simultaneously determining catalytic activity and selectivity through online mass spectrometry. ornl.gov

Future research could employ a suite of operando techniques, including Raman spectroscopy, X-ray absorption spectroscopy (XAS), and X-ray photoelectron spectroscopy (XPS), to study the synthesis of this compound. nih.gov This would enable the identification of key reaction intermediates, the elucidation of the catalytic cycle, and the understanding of catalyst deactivation mechanisms. The data obtained from these studies would be invaluable for the rational design of more efficient and robust catalytic systems.

Multiscale Computational Modeling for Complex Systems

Multiscale computational modeling has emerged as a powerful tool for understanding and predicting the behavior of complex chemical systems, from the electronic level to the reactor scale. mpg.defiveable.me This approach can be applied to the synthesis of this compound to gain insights that are often inaccessible through experimental methods alone. Quantum mechanics (QM) calculations can be used to elucidate reaction pathways, determine activation energies, and predict the properties of catalysts and intermediates. Molecular dynamics (MD) simulations can provide information on the behavior of molecules in solution and at interfaces.

Future research could focus on developing a comprehensive multiscale model for the synthesis of this compound. This would involve combining different modeling techniques to bridge the gap between different length and time scales. fiveable.me Such a model could be used to screen potential catalysts, optimize reaction conditions, and design more efficient reactor systems. ucl.ac.uk The integration of machine learning algorithms with multiscale modeling could further accelerate the discovery and optimization of synthetic processes. aip.orgresearchgate.net

Synergistic Applications in Interdisciplinary Chemical Research

While the immediate applications of this compound are not yet fully established, its structural motifs suggest potential for synergistic applications in various interdisciplinary areas of chemical research. Sulfonate esters are known to be important in medicinal chemistry, and nitrophenyl esters of sulfonic acids have been investigated as potential prodrugs. acs.org The aminophenyl group is a common feature in many pharmaceuticals and functional materials.

Future research should explore the potential of this compound as a versatile building block for the synthesis of novel compounds with interesting biological or material properties. For instance, the nitro group could be reduced to an amine, providing a handle for further functionalization. The sulfonate ester could act as a leaving group in nucleophilic substitution reactions. Investigating the reactivity of this compound and its derivatives could lead to the discovery of new pharmaceuticals, agrochemicals, dyes, or polymers. The inherent stability of some sulfonate esters also positions them as valuable protecting groups in organic synthesis. eurjchem.com

Q & A

Basic Questions

Q. What are the common synthetic routes for preparing 2-Aminophenyl 4-nitrobenzenesulfonate, and how can reaction yields be optimized?

- Methodological Answer : The compound is typically synthesized via metathesis reactions. For example, 4-nitrobenzenesulfonate salts can be prepared by reacting iodides (e.g., 4-N,N-dimethylamino-4′-N′-methyl-stilbazolium iodide) with sodium 4-nitrobenzenesulfonate. Recrystallization from methanol at controlled cooling rates (45°C to room temperature) yields high-purity crystals. Optimization involves solvent selection (methanol for polar interactions), stoichiometric control, and slow cooling to minimize impurities .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H-NMR (300 MHz, DMSO-d₆) identifies proton environments (e.g., aromatic protons at δ 8.69 ppm for pyridinium cations) .

- X-ray Diffraction (XRD) : Resolves crystal packing motifs, such as π-π interactions (centroid-centroid distance: 3.7323 Å) and cation-anion coulombic interactions. Disorder in anions can be analyzed via refinement software (e.g., SHELXL) .

- Elemental Analysis : Validates stoichiometry (e.g., C, H, N content within ±0.1% of theoretical values) .

Q. How should researchers handle safety concerns during the synthesis of 4-nitrobenzenesulfonate derivatives?

- Methodological Answer : Use fume hoods to avoid inhalation, wear nitrile gloves, and employ eye protection. Reactions involving sulfonyl chlorides (e.g., 4-nitrobenzenesulfonyl chloride) require cold conditions (0–6°C) to mitigate exothermic side reactions .

Advanced Questions

Q. How do pH and solvent systems influence the nucleophilic substitution kinetics of 4-nitrobenzenesulfonate derivatives?

- Methodological Answer : The reaction rate of methyl 4-nitrobenzenesulfonate with nucleophiles (e.g., amines) follows pseudo-first-order kinetics. At pH 7.7, the limiting rate constant is 0.021 min⁻¹. Polar aprotic solvents (e.g., DMSO) enhance nucleophilicity, while micellar solutions alter transition states, as shown in mixed gemini-surfactant systems . pH adjustments modulate amine nucleophilicity (N vs. N⁺ parameters), requiring buffered conditions for reproducible kinetics .

Q. What are the observed discrepancies in crystal packing motifs of 4-nitrobenzenesulfonate salts with different cations, and how do these affect material properties?

- Methodological Answer : Substituting the anion (e.g., 3-nitro vs. 4-nitrobenzenesulfonate) changes space groups (monoclinic P2₁ to centrosymmetric P2₁/c), altering nonlinear optical (NLO) properties. Centrosymmetric packing reduces second-harmonic generation (SHG) efficiency, highlighting the need for cation-anion orientation control in NLO material design .

Q. How can researchers reconcile conflicting kinetic data for sulfonate ester reactions reported in literature?

- Methodological Answer : Discrepancies often arise from solvent polarity, temperature, or pH variations. For example, bromide ion reactivity with methyl 4-nitrobenzenesulfonate in micellar systems shows non-linear Arrhenius behavior due to micelle morphological transitions. Comparative studies under standardized conditions (e.g., 22°C, aqueous buffer) are critical .

Q. What strategies improve the stability of 4-nitrobenzenesulfonate-based coordination complexes for catalytic applications?

- Methodological Answer : Ligand design (e.g., bipyridine co-ligands) enhances metal complex stability. For Cu(II) complexes, π-backbonding with 4-nitrobenzenesulfonate and chelation by 2,2′-bipyridine increase thermal stability (decomposition >200°C). Characterization via IR spectra (S=O stretches at 1170–1350 cm⁻¹) and XRD confirms geometry .

Q. How does anion disorder in 4-nitrobenzenesulfonate crystals impact structural refinement accuracy?

- Methodological Answer : Partial occupancy modeling in XRD refinement (e.g., SHELXL) resolves disordered sulfonate groups. Constraints on bond distances (S–O: 1.43–1.48 Å) and anisotropic displacement parameters improve R-factor convergence (<0.05). Validation tools like ADDSYM check for missed symmetry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.